molecular formula C15H13N5OS B2483197 5,6-dimethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide CAS No. 2415551-84-5

5,6-dimethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B2483197
CAS No.: 2415551-84-5
M. Wt: 311.36
InChI Key: QZUNZLXTNKSZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with dimethyl groups and a thiazole ring, which is further connected to a pyridine moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

5,6-dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-9-10(2)17-8-18-13(9)14(21)20-15-19-12(7-22-15)11-4-3-5-16-6-11/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUNZLXTNKSZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Thiazole Ring Formation: The thiazole ring can be formed by cyclization reactions involving α-haloketones and thiourea.

    Coupling with Pyridine: The final step involves coupling the thiazole ring with a pyridine derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

5,6-dimethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrimidine core, known for its kinase inhibitory activity.

    Thiazole Derivatives: Compounds containing the thiazole ring, which exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

    Pyridine Derivatives: Compounds with a pyridine ring, commonly used in pharmaceuticals and agrochemicals.

Uniqueness

5,6-dimethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.